tert-Butyl cyclopropyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate is a complex organic compound that features a tert-butyl group, a cyclopropyl group, and a boronate ester moiety
Preparation Methods
The synthesis of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the boronate ester: This step involves the reaction of 4-bromo-phenol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
Coupling with the carbamate: The boronate ester is then coupled with tert-butyl N-cyclopropylcarbamate using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Chemical Reactions Analysis
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate undergoes several types of chemical reactions:
Scientific Research Applications
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate can be compared with other boronate esters and carbamates:
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound is similar in structure but lacks the boronate ester moiety.
N-Boc-ethanolamine: This compound is another carbamate but with a different functional group arrangement.
The uniqueness of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate lies in its combination of a boronate ester and a carbamate, making it particularly useful in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C22H34BNO5 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24(17-10-11-17)14-15-26-18-12-8-16(9-13-18)23-28-21(4,5)22(6,7)29-23/h8-9,12-13,17H,10-11,14-15H2,1-7H3 |
InChI Key |
ZMVBSGDCHJGJDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C3CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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